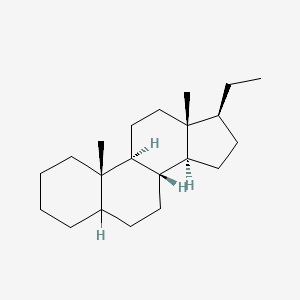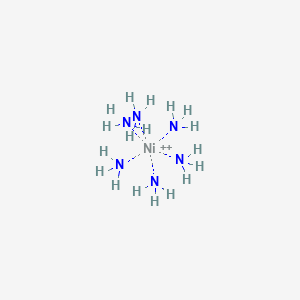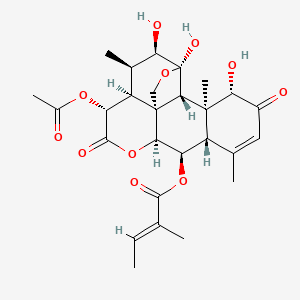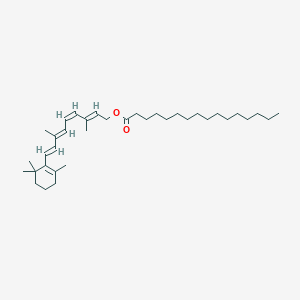
11-cis-Retinyl palmitate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-cis-Retinyl palmitate belongs to the class of organic compounds known as wax monoesters. These are waxes bearing an ester group at exactly one position. 11-cis-Retinyl palmitate is considered to be a practically insoluble (in water) and relatively neutral molecule. 11-cis-Retinyl palmitate has been primarily detected in urine. Within the cell, 11-cis-retinyl palmitate is primarily located in the membrane (predicted from logP) and cytoplasm. 11-cis-Retinyl palmitate can be biosynthesized from 11-cis-retinol.
11-cis-retinyl palmitate is the 11-cis-isomer of retinyl palmitate. It has a role as a human metabolite. It derives from an 11-cis-retinol.
科学的研究の応用
Role in the Visual Cycle
11-cis-Retinyl palmitate plays a critical role in the visual cycle. Studies have shown that Rpe65, a protein in retinal pigment epithelial cells, is key in the enzymatic conversion of all-trans-retinyl palmitate to 11-cis-retinol, which is essential for synthesizing the visual chromophore (Mata et al., 2004). Additionally, research indicates that RPE65 binds all-trans-retinyl palmitate but not 11-cis-retinyl palmitate, suggesting its specific role in the visual cycle (Gollapalli & Rando, 2003).
Topical Delivery and Skin Applications
11-cis-Retinyl palmitate's application in skin disorders is notable. A 2020 study designed nanoemulgel for improved topical delivery of retinyl palmitate, aiming to treat skin conditions like acne, skin aging, and wrinkles more effectively (Algahtani et al., 2020).
Microbial Production and Cosmeceutical Application
A study in 2020 demonstrated the microbial production of retinyl palmitate and its potential as a cosmeceutical. Engineered Escherichia coli produced high levels of retinyl palmitate, showing promising applications in the cosmetic and biotechnology industry (Choi et al., 2020).
Phototoxicity and UV Interactions
The interaction of 11-cis-Retinyl palmitate with UV light has been studied for its potential phototoxicity. Research has shown that retinyl palmitate in human ocular lipofuscin is phototoxic and contributes to the onset of age-related macular degeneration (Lamb et al., 2001). Another study found that retinyl palmitate is photomutagenic in combination with UVA exposure in mouse lymphoma cells, suggesting the need for caution in its use under sunlight exposure (Mei et al., 2005).
Cancer Chemoprevention and Therapy
Retinyl palmitate has been investigated for its role in cancer chemoprevention and therapy. Studies have explored its potential in treating oral premalignant lesions and reducing oral cancer risk, although results have been mixed and suggest the need for further research (Papadimitrakopoulou et al., 2009).
特性
CAS番号 |
51249-33-3 |
|---|---|
分子式 |
C36H60O2 |
分子量 |
524.9 g/mol |
IUPAC名 |
[(2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate |
InChI |
InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20-,27-26+,31-22+,32-28+ |
InChIキー |
VYGQUTWHTHXGQB-SXFSSFKVSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C\C=C(/C)\C=C\C1=C(CCCC1(C)C)C |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



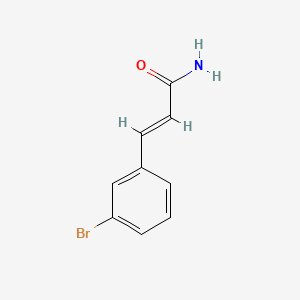
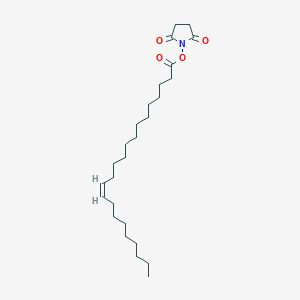


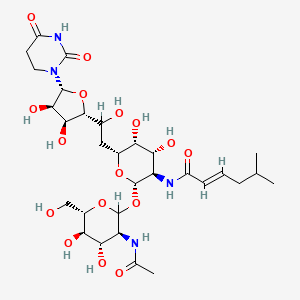
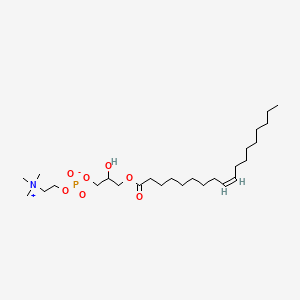

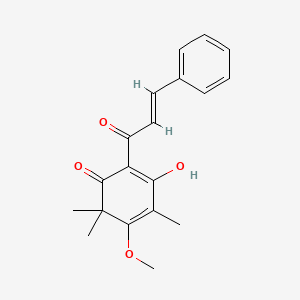
![1-[4-[(E)-2-[4-[(E)-2-(4-pyridin-1-ium-1-ylphenyl)ethenyl]phenyl]ethenyl]phenyl]pyridin-1-ium](/img/structure/B1235029.png)
